molecular formula C10H9BrFNO4 B8123072 Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate

Cat. No.: B8123072
M. Wt: 306.08 g/mol
InChI Key: DSQMUXFNGAHWPG-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate is an organic compound with the molecular formula C10H9BrFNO4. This compound is characterized by the presence of a bromo, fluoro, and nitro group attached to a phenyl ring, along with an ethyl ester group. It is commonly used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate typically involves the esterification of 2-(2-bromo-4-fluoro-5-nitrophenyl)acetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Substitution Reactions: The bromo group in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions to introduce additional functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Formation of compounds like 2-(2-azido-4-fluoro-5-nitrophenyl)acetate.

    Reduction: Formation of Ethyl 2-(2-amino-4-fluoro-5-nitrophenyl)acetate.

    Oxidation: Formation of carboxylic acids or quinones depending on the extent of oxidation.

Scientific Research Applications

Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its functional groups.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromo and fluoro groups can enhance binding affinity to biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Ethyl 2-(4-bromo-5-fluoro-2-nitrophenyl)acetate
  • Methyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
  • Ethyl 2-(2-chloro-4-fluoro-5-nitrophenyl)acetate

Comparison: this compound is unique due to the specific positioning of its substituents, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted applications.

Properties

IUPAC Name

ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO4/c1-2-17-10(14)4-6-3-9(13(15)16)8(12)5-7(6)11/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQMUXFNGAHWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1Br)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 2-(2-bromo-4-fluoro-5-nitrophenyl)acetic acid (5.00 g, 17.98 mmol) in EtOH (100 mL) was treated with concentrated sulfuric acid (0.999 mL, 17.98 mmol) and heated at 85° C. overnight. The mixture was cooled to RT and the EtOH was removed under reduced pressure. The resulting oil was dissolved in MTBE, washed with water (2×) then brine (2×), dried (MgSO4), and concentrated to dryness. The material was purified by silica gel chromatography (EtOAc/Hex) to afford ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (2.679 g, 49% yield) as a yellow oil. 1H NMR (400 MHz, DMSO-d6): δ 8.33 (d, 1H), 8.08 (d, 1H), 4.12 (q, 2H), 3.96 (s, 2H), 1.20 (t, 3H); MS (ESI) m/z: 308.0 [M+H]+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.999 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-(2-bromo-4-fluoro-5-nitrophenyl)acetic acid (6.04 g, 21.7 mmol) and cone. H2SO4 (1.2 mL) were combined in EtOH (100 mL) and stirred with heating at 85° C. After 1.5 h, the completed reaction was cooled to RT and concentrated as completely as possible. The residue was dissolved in MTBE (50 mL) and washed with H2O (2×), and brine (2×), dried (MgSO4), filtered and evaporated to afford a dark orange oil. The crude was purified by silica gel column chromatography to obtain ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate (5.8 g, 87% yield).
Quantity
6.04 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
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Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
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Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
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Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
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Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate
Reactant of Route 6
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Ethyl 2-(2-bromo-4-fluoro-5-nitrophenyl)acetate

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